molecular formula C25H21N3O3 B195600 Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate CAS No. 139481-44-0

Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

Cat. No. B195600
M. Wt: 411.5 g/mol
InChI Key: KSXLHOFDCDKQLH-UHFFFAOYSA-N
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Description

“Methyl 1-((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate” is a chemical compound with the CAS number 139481-44-0 . It is also known by its Chinese name "1- [ (2’-氰基联苯-4-基)甲基]-2-乙氧基-1H-苯并咪唑-7-甲酸甲酯" .


Molecular Structure Analysis

The molecular formula of this compound is C25H21N3O3 . The InChI code is 1S/C25H21N3O3/c1-3-31-25-27-22-10-6-9-21 (24 (29)30-2)23 (22)28 (25)16-17-11-13-18 (14-12-17)20-8-5-4-7-19 (20)15-26/h4-14H,3,16H2,1-2H3 . For a detailed molecular structure, it would be best to refer to a specialized chemistry resource or a peer-reviewed article.


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a molecular weight of 411.46 . It has a melting point range of 166.0 to 170.0°C .

Scientific Research Applications

Crystal Structure Analysis

The compound has been studied for its crystal structure, providing insights into its molecular configuration. For instance, Zhengyi Li et al. (2015) examined a related compound, providing details on its molecular conformation and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications in materials science or pharmaceuticals (Li et al., 2015).

Synthesis and Molecular Structure

Research by Richter et al. (2023) explores the synthesis of a related compound, shedding light on the methods and pathways for creating such complex molecules. This information is vital for chemists looking to synthesize similar compounds for various applications (Richter et al., 2023).

Quantification in Drug Substances

A study by Alluri et al. (2021) focused on developing a method for quantifying similar compounds in drug substances, highlighting its importance in ensuring the quality and safety of pharmaceutical products (Alluri et al., 2021).

Prodrug Development

Kubo et al. (1993) investigated chemical modifications to similar compounds to improve their bioavailability, demonstrating the compound's potential in the development of more effective pharmaceuticals (Kubo et al., 1993).

Building Blocks for Synthesizing New Compounds

Collman et al. (2000) synthesized similar compounds, emphasizing their use as building blocks for creating new molecules, potentially for biomedical applications or material sciences (Collman et al., 2000).

Gas Adsorption Properties

Zhao et al. (2020) synthesized coordination polymers using similar compounds, studying their gas adsorption properties, which could be significant for environmental applications or material development (Zhao et al., 2020).

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and disposing of contents/container to an approved waste disposal plant .

properties

IUPAC Name

methyl 3-[[4-(2-cyanophenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3/c1-3-31-25-27-22-10-6-9-21(24(29)30-2)23(22)28(25)16-17-11-13-18(14-12-17)20-8-5-4-7-19(20)15-26/h4-14H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXLHOFDCDKQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576394
Record name Methyl 1-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

CAS RN

139481-44-0
Record name Methyl 1-[(2′-cyano[1,1′-biphenyl]-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139481-44-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-((2'-cyanobiphenyl-4-yl) methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 1-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-[(2’-cyanobiphenyl-4-yl) methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate
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Synthesis routes and methods I

Procedure details

To a solution of methyl 3-amino-2-[[(2'-cyanobiphenyl-4-yl)methyl]amino]benzoate (2.03 g) in ethyl orthocarbonate (5 ml) was added acetic acid (0.37 g), and the mixture was stirred for one hour at 80° C. The reaction mixture was concentrated, and the residue was dissolved in ethyl acetate. The solution was washed with an aqueous solution of sodium hydrogencarbonate and water. The solvent was evaporated to dryness to give crystals. Recrystallization of the crystals from ethyl acetate - hexane afforded colorless crystals (2.01 g, 86%).
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
ethyl orthocarbonate
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Acetic acid (0.37 g) was added to a solution of methyl 3-amino-2-[[(2′-cyanobiphenyl-4-yl)methyl]amino]benzoate (2.03 g) in ethyl orthocarbonate (5 ml), and the mixture was stirred at 80° C. for one hour. The reaction mixture was concentrated to dryness and the residue was dissolved in ethyl acetate. The solution was washed with an aqueous solution of sodium hydrogen carbonate and water. The solvent was evaporated in vacuo to give crystals. Recrystallization from ethyl acetate—hexane afforded colorless crystals (2.01 g, 86%), m.p. 168.5-169.5° C.
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
Name
ethyl orthocarbonate
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
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Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
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Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
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Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
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Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
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Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

Citations

For This Compound
1
Citations
C Alluri, KK Naramsetti, G Sharma - Journal of Pharmaceutical Research International, 2021
Number of citations: 2

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